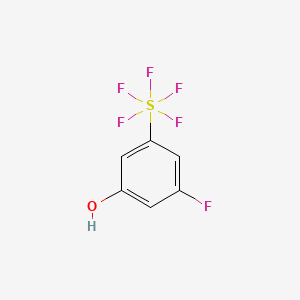

3-Fluoro-5-(pentafluorosulfur)phenol

説明

BenchChem offers high-quality 3-Fluoro-5-(pentafluorosulfur)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(pentafluorosulfur)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXIIYIPHWVVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR of 3-Fluoro-5-(pentafluorosulfur)phenol

Abstract

Introduction: The "Super-Trifluoromethyl" Group Meets a Fluorinated Phenol

The pentafluorosulfur (SF₅) group is often dubbed the "super-trifluoromethyl group" due to its potent electron-withdrawing nature and significant lipophilicity, properties that make it highly attractive for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When incorporated into an aromatic system, particularly one already bearing other functional groups like the hydroxyl and fluoro substituents in 3-Fluoro-5-(pentafluorosulfur)phenol, a complex interplay of electronic effects arises. This complexity makes NMR spectroscopy an indispensable tool for unambiguous structure elucidation.

The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio (second only to ¹H), and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[2][3] This guide will systematically deconstruct the expected ¹H and ¹⁹F NMR spectra of the title compound, providing a predictive framework that serves as a benchmark for experimental verification.

Theoretical Principles and Predicted Spectral Data

The chemical shifts of the aromatic protons and fluorine atoms in 3-Fluoro-5-(pentafluorosulfur)phenol are governed by the combined electronic effects of the three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the pentafluorosulfur (-SF₅) group.

-

Hydroxyl (-OH): An activating, ortho-, para-directing group. It donates electron density to the ring via a strong +R (resonance) effect and withdraws density via a -I (inductive) effect.

-

Fluorine (-F): A deactivating, ortho-, para-directing group. It has a strong -I effect and a weaker +R effect.

-

Pentafluorosulfur (-SF₅): A very strongly deactivating, meta-directing group. It exerts a powerful -I effect and a -R effect, significantly deshielding the aromatic ring.

In the 1,3,5- (meta) substitution pattern of the title compound, the resonance effects of the -OH and -F groups will primarily influence the electron density at the C2, C4, and C6 positions, while the powerful inductive withdrawal of the -SF₅ and -F groups will deshield all ring positions.[4]

Predicted ¹H and ¹⁹F NMR Spectral Parameters

Based on these principles and literature values for similar substituted aromatic systems, the following ¹H and ¹⁹F NMR data are predicted.

| Nucleus Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| H-2 | ~7.15 | ddd (doublet of doublet of doublets) | ³J(H2-F3) ≈ 8-10 Hz (ortho); ⁴J(H2-H6) ≈ 2-3 Hz (meta); ⁵J(H2-Feq) ≈ 1-2 Hz (through-space) |

| H-4 | ~6.90 | t (triplet) or ddd | ³J(H4-F3) ≈ 8-10 Hz (ortho); ³J(H4-H(OH)) ≈ small, often broad; ⁴J(H4-Feq) ≈ small |

| H-6 | ~7.30 | t (triplet) or ddd | ⁴J(H6-H2) ≈ 2-3 Hz (meta); ⁴J(H6-F3) ≈ 5-7 Hz (meta); ⁴J(H6-Feq) ≈ 2-3 Hz (through-space) |

| -OH | 5.0 - 9.5 | s (singlet), broad | Highly dependent on solvent, concentration, and temperature.[5][6] |

| ¹⁹F NMR | |||

| F-3 | ~ -115 | ddd (doublet of doublet of doublets) | ³J(F3-H2) ≈ 8-10 Hz; ³J(F3-H4) ≈ 8-10 Hz; ⁴J(F3-H6) ≈ 5-7 Hz |

| -SF₅ (Fₐₓ) | ~ +80 to +85 | quin (quintet) | ²J(Fax-Feq) ≈ 150 Hz |

| -SF₅ (Fₑq) | ~ +60 to +65 | d (doublet) | ²J(Feq-Fax) ≈ 150 Hz |

Visualizing the Spin System: Predicted Coupling Network

The intricate network of through-bond and potential through-space couplings dictates the appearance of the NMR spectrum.

Caption: Predicted spin-spin coupling network for 3-Fluoro-5-(pentafluorosulfur)phenol.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, interpretable NMR data requires a systematic and validated approach. The following protocol is designed to provide comprehensive ¹H and ¹⁹F spectral information for structural verification.

Step-by-Step Methodology

-

Sample Preparation:

-

Justification: Proper sample preparation is critical for achieving high-resolution spectra. The choice of solvent affects chemical shifts, particularly for the labile -OH proton.[6][7]

-

Protocol:

-

Accurately weigh 5-10 mg of 3-Fluoro-5-(pentafluorosulfur)phenol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is suitable for general structure, while DMSO-d₆ is excellent for slowing the exchange of the -OH proton, allowing for better observation and potential coupling.

-

Filter the solution through a small plug of glass wool into a clean, 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

-

Spectrometer Setup and Calibration:

-

Justification: A properly calibrated spectrometer ensures accurate and reproducible data. Tuning and matching the probe to the ¹H and ¹⁹F frequencies for the specific sample is essential for maximum sensitivity.[8][9]

-

Protocol:

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and match the probe for both the ¹H and ¹⁹F channels. Modern probes often allow for automated tuning procedures.[8]

-

Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent reference.

-

-

-

¹H NMR Acquisition:

-

Justification: A standard proton spectrum provides the initial overview of the proton environments.

-

Protocol:

-

Acquire a standard 1D ¹H spectrum.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) before Fourier transformation.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

-

¹⁹F NMR Acquisition:

-

Justification: The ¹⁹F spectrum is key to characterizing the fluorine-containing moieties. A ¹H-coupled spectrum reveals J-couplings to protons, while a decoupled spectrum simplifies the signals.

-

Protocol:

-

Acquire a 1D ¹⁹F spectrum with ¹H coupling.

-

Set the spectral width to encompass the expected range (e.g., +100 to -150 ppm). Center the spectrum around the anticipated average chemical shift (~ -15 ppm).

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans for good signal-to-noise.

-

Process the data similarly to the ¹H spectrum. Reference the spectrum using an external standard or by referencing the spectrometer's frequency relative to CFCl₃ at 0 ppm.

-

(Optional but Recommended) Acquire a second ¹⁹F spectrum with broadband ¹H decoupling to simplify the multiplets and confirm assignments.

-

-

-

2D NMR and Advanced Experiments (for Unambiguous Assignment):

-

Justification: For complex molecules, 2D NMR is essential for definitively assigning correlations.[2]

-

Protocol:

-

¹H-¹H COSY: To establish proton-proton coupling networks (e.g., H2-H6).

-

¹H-¹⁹F HSQC/HMBC: To correlate protons directly bonded to or several bonds away from fluorine atoms, confirming H-F couplings.

-

¹H{¹⁹F} Decoupling: A 1D ¹H experiment with broadband ¹⁹F decoupling can simplify the aromatic signals, confirming which protons are coupled to fluorine.[10]

-

-

Experimental Workflow Diagram

Caption: Standardized workflow for acquiring and processing NMR data.

Spectral Interpretation: Deconvoluting the Data

Interpreting the resulting spectra involves a systematic assignment of each signal based on its chemical shift, integration, multiplicity, and coupling constants.

-

The SF₅ Signature: The most distinctive feature in the ¹⁹F NMR spectrum will be the AX₄ spin system of the pentafluorosulfur group.[1] This appears as a high-field quintet (the single apical fluorine, Fₐₓ) and a corresponding low-field doublet (the four equatorial fluorines, Fₑq). The large ²J(Fₐₓ-Fₑq) coupling constant of ~150 Hz is characteristic. Each of these signals may be further split by smaller, long-range couplings to the aromatic protons and the F-3 atom.

-

Aromatic Region (¹H): The three aromatic protons will appear in the region of ~6.8-7.4 ppm.

-

H-6: Expected to be the most downfield proton due to its position between two strongly electron-withdrawing groups (-F and -SF₅). Its multiplicity will be a triplet or ddd due to meta coupling to H-2 (⁴J ≈ 2-3 Hz) and F-3 (⁴J ≈ 5-7 Hz).[11]

-

H-2: Will be influenced by the ortho -OH (shielding) and ortho -F (deshielding). It will appear as a doublet of doublets due to coupling with the ortho F-3 (³J ≈ 8-10 Hz) and meta H-6.

-

H-4: Expected to be the most upfield proton, being ortho to the electron-donating -OH group. It will appear as a triplet or ddd due to coupling to the ortho F-3 and potentially the -OH proton if exchange is slow.

-

-

Aromatic Fluorine (¹⁹F): The signal for F-3 will appear in the typical aryl-fluoride region. Its multiplicity will be a complex multiplet (likely a doublet of doublet of doublets) arising from couplings to H-2, H-4, and H-6.

-

Through-Space Coupling: The bulky SF₅ group may be close enough in space to the H-6 and H-2 protons to exhibit through-space coupling (often 4-6 bonds).[12][13] This would manifest as additional small splittings on the signals for Fₑq, H-6, and H-2, and can be confirmed with 2D NOESY or HOESY experiments.

Conclusion

This guide provides a robust theoretical and practical framework for understanding, predicting, and acquiring the ¹H and ¹⁹F NMR spectra of 3-Fluoro-5-(pentafluorosulfur)phenol. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently approach the structural elucidation of this and other complex fluorinated molecules. The predicted spectral data herein serves as a valuable benchmark, while the detailed experimental protocol ensures the acquisition of high-quality, reliable data for validation. The methodologies described are essential for any professional engaged in the synthesis and characterization of novel SF₅-containing compounds for pharmaceutical or materials science applications.

References

-

Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Giraud, N., et al. (2011). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 16(8), 6293–6326. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Kim, K. H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Mallory, F. B., & Mallory, C. W. (2005). Through-Space JFF Coupling Constants in Aromatic Compounds. Journal of Chemical Information and Modeling, 45(2), 278–283. [Link]

-

Piotto, M., et al. (2012). Pure shift NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S2-S6. [Link]

-

Sloop, J. C., et al. (2021). Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. [Link]

-

Wagner, R., & von Kienlin, M. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19614–19626. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 13. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)phenol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal and materials chemistry, prized for its unique electronic properties, high stability, and significant lipophilicity. This guide provides a detailed technical overview of 3-Fluoro-5-(pentafluorosulfur)phenol, a key building block for introducing the SF₅ moiety into more complex molecular architectures. We will delve into its chemical structure, physicochemical properties, and spectroscopic signature, alongside a discussion of synthetic strategies and experimental protocols. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the distinct characteristics of this compound in their work.

Introduction: The Significance of the Pentafluorosulfur Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science. Among these, the pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl group," offers a unique combination of properties that distinguish it from other fluorinated motifs. Aryl pentafluorosulfur compounds exhibit high thermal and chemical stability, exceptional electronegativity, and significant lipophilicity.[1][2] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making the SF₅ group a valuable tool for fine-tuning the properties of bioactive compounds and advanced materials.[3] 3-Fluoro-5-(pentafluorosulfur)phenol, with its reactive phenolic hydroxyl group, represents a versatile platform for accessing a diverse range of SF₅-substituted derivatives.

Chemical Structure and Synthesis

The chemical structure of 3-Fluoro-5-(pentafluorosulfur)phenol consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and a pentafluorosulfur group at positions 3, 5, and 1, respectively.

Molecular Formula: C₆H₄F₆OS

Molecular Weight: 238.15 g/mol

CAS Number: 672-31-1

Synthetic Strategies

The synthesis of aryl SF₅ compounds has historically been challenging.[3] However, recent advancements have made these valuable building blocks more accessible. General strategies for the synthesis of SF₅-phenols often involve either the construction of the phenol ring onto an existing SF₅-containing precursor or the introduction of the SF₅ group onto a pre-functionalized phenol derivative.

One common approach involves the oxidative fluorination of a corresponding aryl thiol or disulfide. Another powerful method is the [4+2] Diels-Alder cycloaddition reaction between electron-rich dienes and SF₅-alkynes, which can provide a convergent route to highly functionalized SF₅-phenols.[4]

Representative Synthetic Protocol: A General Approach

Step 1: Synthesis of 3-Fluoro-5-mercaptophenol

A detailed protocol for this specific intermediate is not available. However, a general approach could involve the diazotization of 3-amino-5-fluorophenol followed by reaction with a sulfur source, or a nucleophilic aromatic substitution reaction on a suitable precursor.

Step 2: Oxidative Fluorination

Causality: This step utilizes a strong fluorinating agent to convert the thiol group into the highly stable pentafluorosulfur group. The choice of fluorinating agent and reaction conditions is critical to achieve high yields and avoid side reactions.

Protocol:

-

Reaction Setup: In a thoroughly dried fluoropolymer (e.g., FEP or PFA) reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon), dissolve the 3-Fluoro-5-mercaptophenol intermediate in a suitable anhydrous solvent such as acetonitrile.

-

Addition of Fluorinating Agent: Cool the solution to a low temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath. Slowly add a solution of a suitable oxidative fluorinating agent (e.g., a source of AgF₂ or other high-valent fluoride).

-

Reaction Monitoring: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by carefully adding a reducing agent (e.g., a saturated aqueous solution of sodium bisulfite). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Fluoro-5-(pentafluorosulfur)phenol.

Self-Validation: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physical and chemical properties of 3-Fluoro-5-(pentafluorosulfur)phenol are largely dictated by the interplay of its three functional groups. The hydroxyl group provides a site for hydrogen bonding and acidic character, while the fluorine and pentafluorosulfur groups impart high electronegativity and lipophilicity.

| Property | Value | Source |

| Melting Point | 66.5 °C | [Vendor Data] |

| Boiling Point | 81.5 °C (at 3.0 Torr) | [Vendor Data] |

| pKa (Predicted) | 8.56 ± 0.10 | [Vendor Data] |

| LogP (Predicted) | N/A |

Note: The provided pKa is a predicted value. Experimental determination is necessary for a definitive value. The LogP is not available but is expected to be significantly higher than that of 3-fluorophenol due to the presence of the lipophilic SF₅ group.[5]

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for 3-Fluoro-5-(pentafluorosulfur)phenol is not available in the reviewed literature. However, the expected spectroscopic signatures can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and pentafluorosulfur substituents.

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing this molecule. The spectrum should exhibit distinct signals for the aromatic fluorine and the pentafluorosulfur group. The SF₅ group typically shows a characteristic A₄B pattern, with the axial fluorine appearing as a quintet and the four equatorial fluorines as a doublet.[1] The chemical shift of the aromatic fluorine will be influenced by its position relative to the other substituents.

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached functional groups, with the carbons attached to fluorine and the SF₅ group showing characteristic splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-5-(pentafluorosulfur)phenol is expected to display characteristic absorption bands for the O-H, C-F, and S-F bonds, as well as the aromatic C-H and C=C bonds.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

-

Aromatic C-H stretch: Sharp peaks around 3000-3100 cm⁻¹.

-

Aromatic C=C stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band around 1200-1250 cm⁻¹.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

S-F stretch: Strong, characteristic absorptions for the SF₅ group are expected in the 800-900 cm⁻¹ and 550-650 cm⁻¹ regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern will likely involve the loss of the fluorine, hydroxyl, and SF₅ groups.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-Fluoro-5-(pentafluorosulfur)phenol is centered around its phenolic hydroxyl group. This group can undergo a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Key Reactions:

-

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives yields the corresponding esters.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

The unique properties of the SF₅ group make 3-Fluoro-5-(pentafluorosulfur)phenol an attractive starting material for the synthesis of novel drug candidates. Its high lipophilicity can enhance membrane permeability, while its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence binding interactions with biological targets.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Fluoro-5-(pentafluorosulfur)phenol is not widely available, it should be handled with the same precautions as other fluorinated phenols and sulfur-containing compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

3-Fluoro-5-(pentafluorosulfur)phenol is a valuable and versatile building block for the introduction of the unique pentafluorosulfur moiety into organic molecules. Its distinct combination of a reactive hydroxyl group and the electron-withdrawing, lipophilic SF₅ and fluoro substituents makes it a powerful tool for researchers in drug discovery and materials science. While detailed experimental data for this specific isomer remains somewhat limited in the public domain, this guide provides a comprehensive overview of its structure, properties, and synthetic considerations based on the available literature and knowledge of related compounds. As the field of SF₅ chemistry continues to expand, the importance of building blocks like 3-Fluoro-5-(pentafluorosulfur)phenol is poised to grow, enabling the development of novel molecules with enhanced performance characteristics.

References

-

Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available at: [Link]

-

Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. Available at: [Link]

-

Absolute pKa Determinations for Substituted Phenols. ResearchGate. Available at: [Link]

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at: [Link]

-

Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Available at: [Link]

-

Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

-

Novel approach for predicting partition coefficients of linear perfluorinated compounds. Journal of Cheminformatics. Available at: [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Available at: [Link]

-

Resonances of the [SF5]⁻ anion in the ¹⁹F NMR spectrum of the reaction of [2H][MeOtBu2PhO] with SF6. ResearchGate. Available at: [Link]

-

Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry. Available at: [Link]

- Synthetic method of pentafluorophenol. Google Patents.

- Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

Pentafluorophenol. Wikipedia. Available at: [Link]

- Preparation method for pentafluorophenol. Google Patents.

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. Available at: [Link]

-

Bromine facilitated synthesis of fluoro-sulfur compounds. Justia Patents. Available at: [Link]

-

Preparation method of 3, 5-difluorophenol. Eureka by PatSnap. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. Available at: [Link]

-

Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry. Available at: [Link]

-

"Breaking down the substituent of the future": Environmental properties of pentafluorosulfanyl compounds. TSpace - University of Toronto. Available at: [Link]

-

Phenol, pentafluoro-. NIST WebBook. Available at: [Link]

-

Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. Available at: [Link]

Diagrams

Caption: General synthetic strategies for 3-Fluoro-5-(pentafluorosulfur)phenol.

Caption: A typical experimental workflow for the synthesis and characterization of the target compound.

Sources

The Electronic Effects of the Pentafluorosulfanyl (SF5) Group on Phenol Acidity: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated motifs is a primary lever for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the pentafluorosulfanyl (SF5) group has emerged as a transformative structural motif. Often referred to as the "super-trifluoromethyl" group 1[1], it boasts a unique octahedral geometry, exceptional lipophilicity, and profound electronegativity2[2].

As a Senior Application Scientist, I frequently guide research teams through the nuances of bioisosteric replacement. Understanding how the SF5 group modulates the pKa of adjacent functional groups—specifically phenolic hydroxyls—is critical. This whitepaper deconstructs the electronic effects of the SF5 group, quantifies its impact on phenol acidity, and provides a field-proven, self-validating protocol for precision pKa determination.

Electronic Architecture of the SF5 Group

The ability of a functional group to modulate the acidity of a phenol is governed by its capacity to stabilize the resulting phenoxide anion. The SF5 group achieves this through a dual-action electron-withdrawing mechanism, reflected in its exceptionally high Hammett para-substituent constant ( σp ) of +0.683[3].

-

Inductive Effect (-I): The SF5 group features five highly electronegative fluorine atoms bound to a central sulfur atom. This creates a massive molecular dipole that aggressively pulls electron density away from the aromatic ring through the σ -bond network.

-

Resonance Effect (-R): Unlike the trifluoromethyl (CF3) group ( σp = +0.54), the SF5 group possesses a sizable resonance acceptor constant. This is driven by negative hyperconjugation, where the empty d-orbitals or σ∗ orbitals of the sulfur(VI) center accept electron density from the aromatic π -system4[4].

Thermodynamic Impact on Phenol Acidity

The acidity of a phenol is dictated by the thermodynamic stability of its conjugate base. By withdrawing electron density via the -I and -R pathways, the SF5 group delocalizes the negative charge of the phenoxide anion, significantly lowering the pKa.

As shown in Table 1 , the substitution of a para-hydrogen with an SF5 group drops the pKa of phenol by nearly two full units, making it more acidic than its CF3 counterpart, though slightly less acidic than the strongly resonance-withdrawing nitro group.

Table 1: Comparative Acidity and Electronic Parameters of Substituted Phenols

| Compound | Hammett Constant ( σp ) | Aqueous pKa (25°C) |

| Phenol | 0.00 | 10.00 |

| 4-(Trifluoromethyl)phenol | +0.54 | 8.685[5] |

| 4-(Pentafluorosulfanyl)phenol | +0.68 | ~8.086[6] |

| 4-Nitrophenol | +0.78 | 7.157[7] |

Mechanistic Visualization

The following diagram maps the logical flow of phenoxide stabilization driven by the SF5 group's distinct electronic properties.

Mechanistic pathway of phenoxide stabilization by the SF5 group via inductive and resonance effects.

Analytical Protocol: High-Precision pKa Determination

As a Senior Application Scientist, I frequently encounter analytical failures when teams attempt to measure the pKa of SF5-containing compounds using standard aqueous potentiometric titrations. The extreme lipophilicity of the SF5 group inevitably leads to precipitation before the titration is complete. To circumvent this, a co-solvent UV-Vis spectrophotometric titration is the authoritative standard.

This method is designed as a self-validating system : by tracking the spectral shifts, we simultaneously confirm the ionization state and verify the chemical stability of the molecule.

Step-by-Step Methodology

-

Analyte Solvation (Co-Solvent System):

-

Action: Dissolve 4-(pentafluorosulfanyl)phenol in HPLC-grade methanol to create a 10 mM stock solution.

-

Causality: The high lipophilicity of the SF5 group prevents direct aqueous dissolution. Methanol disrupts the hydrophobic network, ensuring complete solvation without inducing solvolysis of the robust S-F bonds.

-

-

Isotonic Buffer Preparation:

-

Action: Prepare a series of Britton-Robinson universal buffers ranging from pH 6.0 to 10.0. Maintain a strict ionic strength of I=0.1 M using KCl.

-

Causality: Fluctuating ionic strength alters the activity coefficients of the ions in solution, which will artificially skew the thermodynamic pKa.

-

-

Spectrophotometric Titration:

-

Action: Dilute the stock into the buffer solutions at varying methanol fractions (e.g., 10%, 20%, 30% v/v) and record the UV-Vis spectra (200–400 nm) for each pH point.

-

-

Self-Validation via Isosbestic Point:

-

Action: Plot the overlaid spectra and identify the isosbestic point (the wavelength where total absorbance remains constant).

-

Causality (Trustworthiness): A sharp, singular isosbestic point mathematically proves a clean two-state equilibrium (Neutral Phenol ⇌ Phenoxide Anion). If the isosbestic point drifts, it indicates side reactions (e.g., nucleophilic attack or degradation), instantly invalidating the assay.

-

-

Yasuda-Shedlovsky Extrapolation:

-

Action: Plot the absorbance at the phenoxide's λmax against pH and fit the data to the Henderson-Hasselbalch equation to find the apparent pKa for each co-solvent fraction. Extrapolate these values to 0% methanol to determine the true aqueous pKa.

-

Strategic Implications for Drug Development

Modulating the pKa of a phenolic hydroxyl group alters the ionization state of a drug at physiological pH (7.4), which directly impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Bioavailability & Permeability: The SF5 group inherently increases lipophilicity despite its electronegativity8[8]. Lowering the pKa to ~8.08 means a significant fraction of the drug may exist as the polar phenoxide anion at pH 7.4. However, the extreme lipophilicity and bulk of the SF5 moiety counterbalances this ionization, maintaining excellent membrane permeability.

-

Target Binding Affinity: The unique octahedral geometry and larger van der Waals volume of SF5 compared to CF3 allow for novel steric interactions in target binding pockets, making it an exceptional "super-trifluoromethyl" bioisostere for lead optimization2[2].

References

- The Pentafluorosulfanyl Group (SF5) - Rowan: Applications in Medicinal Chemistry, rowansci.com.

- Pentafluorosulfanyl (SF5) technology - Melius Organics, meliusorganics.com.

- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6, ChemRxiv.

- Validation of Arylphosphorothiolates as Convergent Substrates for Ar-SF4Cl and Ar-SF5 Synthesis, Thieme Connect.

- Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores, ACS Chemistry of Materials.

- 4-Trifluoromethylphenol CAS#: 402-45-9, ChemicalBook.

- Cas 774-94-7, 4-(PENTAFLUOROSULFANYL)PHENOL, LookChem.

- Solved the pKa of 4-trifluorophenol (9.39) is only slightly, Chegg.com.

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chegg.com [chegg.com]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-5-(pentafluorosulfur)phenol Derivatives

Foreword: Unveiling the Structural Nuances of a Privileged Motif in Drug Discovery

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the arsenal of fluorine-containing moieties, the pentafluorosulfur (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere, prized for its unique stereoelectronic properties, including high electronegativity, metabolic stability, and a distinct conical shape.[2][3] When combined with a phenol scaffold, a privileged structure in its own right, and further modulated by an additional fluorine substituent, the resulting 3-Fluoro-5-(pentafluorosulfur)phenol derivatives represent a class of compounds with immense potential for fine-tuning molecular properties in drug candidates and advanced materials.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and critical considerations for the crystal structure analysis of 3-Fluoro-5-(pentafluorosulfur)phenol derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, the interpretation of complex structural data, and the key intermolecular interactions that govern the solid-state architecture of these fascinating molecules.

The Strategic Importance of Structural Analysis

Understanding the three-dimensional arrangement of atoms in a crystal lattice is paramount for establishing unambiguous structure-property relationships. For 3-Fluoro-5-(pentafluorosulfur)phenol derivatives, single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into:

-

Conformational Preferences: The orientation of the SF₅ group relative to the aromatic ring and the hydroxyl and fluorine substituents.

-

Intramolecular Geometry: Precise bond lengths, bond angles, and torsion angles that reveal the electronic effects of the substituents.

-

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding and halogen bonding, that dictate crystal packing and can influence physical properties like solubility and melting point.[4]

-

Absolute Stereochemistry: For chiral derivatives, SC-XRD is the gold standard for unambiguous assignment.

This structural information is critical for rational drug design, enabling the optimization of ligand-protein interactions and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of a 3-Fluoro-5-(pentafluorosulfur)phenol derivative is a multi-step process that demands meticulous attention to detail.

Synthesis and Purification

The synthesis of SF₅-phenols has historically been challenging.[5] However, recent advancements have provided more accessible routes. A common strategy involves the [4+2] Diels-Alder cycloaddition of SF₅-alkynes with electron-rich dienes to construct the substituted aromatic core.[5] Alternative methods include the oxidative fluorination of corresponding aryl disulfides or thiols.[5][6]

Crucial Insight: The final purification step is critical for obtaining high-quality single crystals. Techniques such as column chromatography, followed by recrystallization from a carefully selected solvent system, are often necessary to remove impurities that can inhibit crystal growth.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The high lipophilicity and unique electronic nature of the SF₅ group can influence solubility and crystal packing.

Experimental Protocol: Vapor Diffusion for Crystallization

-

Preparation of the Saturated Solution: Dissolve 5-10 mg of the purified 3-Fluoro-5-(pentafluorosulfur)phenol derivative in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate, dichloromethane).

-

Setting up the Crystallization Chamber: Place the vial containing the saturated solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).

-

Introduction of the "Poor" Solvent: Add a larger volume of a "poor" solvent (a solvent in which the compound is less soluble, e.g., hexane, heptane, or pentane) to the bottom of the chamber, ensuring it does not mix directly with the saturated solution.

-

Incubation: Allow the chamber to stand undisturbed at a constant temperature (room temperature or in a refrigerator). The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting the formation of well-ordered single crystals.

-

Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop.

| Parameter | Recommended Starting Conditions | Rationale |

| Compound Purity | > 98% | Impurities can act as "crystal poisons," disrupting the lattice formation. |

| Solvent System | Binary system with differing volatility and polarity | To achieve slow, controlled precipitation essential for high-quality crystals. |

| Temperature | Constant (e.g., 20 °C or 4 °C) | Temperature fluctuations can lead to rapid precipitation and poor crystal quality. |

| Vibration | Minimized | Mechanical disturbances can fracture growing crystals or induce twinning. |

Single-Crystal X-ray Diffraction Data Collection

Modern diffractometers equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα) and sensitive detectors (e.g., CCD or CMOS) are used for data collection.

Typical Data Collection Parameters:

-

Temperature: 100 K (cryo-cooling) to minimize thermal vibrations and improve data quality.

-

Radiation: Mo Kα (λ = 0.71073 Å) is commonly used for organic molecules.

-

Data Collection Strategy: A series of scans (e.g., ω-scans) are performed to collect a complete and redundant dataset.

The collected diffraction data is then processed to yield a set of structure factors (|F²|) that are used for structure solution and refinement.

Structure Solution and Refinement

The process of converting diffraction data into a 3D molecular model involves two key stages:

-

Structure Solution: The initial placement of atoms in the unit cell. Direct methods or Patterson methods are typically employed.

-

Structure Refinement: An iterative process of adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed structure factors. This is typically done using full-matrix least-squares on F².

Decoding the Crystal Structure: A Hypothetical Case Study

Molecular Geometry

The SF₅ group is expected to adopt a slightly distorted octahedral geometry, with one axial S-F bond (S-Fₐₓ) and four equatorial S-F bonds (S-Fₑq).[7] The S-C bond connects the sulfur atom to the aromatic ring.

Expected Bond Lengths and Angles:

| Parameter | Expected Value | Reference/Rationale |

| S-C Bond Length | ~1.75 - 1.80 Å | Consistent with known aryl-SF₅ structures. |

| S-Fₐₓ Bond Length | ~1.57 - 1.60 Å | Typically slightly shorter than S-Fₑq. |

| S-Fₑq Bond Length | ~1.58 - 1.62 Å | [7] |

| C-S-Fₐₓ Angle | ~180° | |

| Fₑq-S-Fₑq Angle | ~90° | |

| C-F (aromatic) | ~1.34 - 1.37 Å | Typical for aryl fluorides. |

| C-O (phenol) | ~1.36 - 1.39 Å | Standard phenoxy C-O bond length. |

The SF₅ group exhibits an "umbrella" geometry, and the four equatorial fluorine atoms are typically slightly displaced towards the axial fluorine atom.[7]

Intermolecular Interactions: The Architects of the Crystal Lattice

The presence of a phenolic hydroxyl group, an aromatic fluorine atom, and the highly fluorinated SF₅ group creates a rich landscape of potential non-covalent interactions that will govern the crystal packing.

Key Expected Interactions:

-

O-H···O Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form robust hydrogen bonds with the oxygen atom of a neighboring molecule, leading to the formation of chains or cyclic motifs.

-

C-H···F Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the fluorine atoms of the SF₅ group or the C-F substituent on an adjacent molecule. These interactions are often numerous and collectively contribute significantly to the lattice energy.[8][9]

-

F···F Contacts: While often considered repulsive, short F···F contacts are frequently observed in the crystal structures of highly fluorinated molecules, including those with SF₅ groups.[10][11] These interactions can be attractive under certain geometric arrangements and play a role in stabilizing the crystal packing.

-

π-π Stacking: The electron-deficient nature of the pentafluorosulfur- and fluoro-substituted aromatic ring can promote offset face-to-face stacking interactions with neighboring rings.[8]

Visualizing the Supramolecular Assembly

The interplay of these interactions results in a complex and fascinating three-dimensional architecture. Graphviz diagrams can be used to visualize these relationships.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]

- 3. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In Vitro Toxicity and Safety Profile of 3-Fluoro-5-(pentafluorosulfur)phenol: A Comprehensive Technical Guide

Executive Summary & Chemical Context

The integration of the pentafluorosulfanyl (SF5) group into medicinal chemistry and agrochemicals has surged due to its unique physicochemical properties. Often termed a "super-trifluoromethyl" group, the SF5 moiety imparts exceptional lipophilicity, strong electron-withdrawing capacity, and high metabolic stability[1]. However, when this functional group is conjugated to a phenol ring—creating 3-Fluoro-5-(pentafluorosulfur)phenol (C6H4F6OS)[2]—it introduces a complex toxicological profile.

As a Senior Application Scientist, I have observed that standard high-throughput screening (HTS) protocols frequently fail to accurately profile halogenated phenols. Phenols are notorious for their volatility, auto-oxidation, and redox-cycling capabilities, which can lead to vapor-phase cross-contamination in standard microtiter plates[3]. This whitepaper deconstructs the mechanistic toxicity of 3-Fluoro-5-(pentafluorosulfur)phenol, establishes self-validating in vitro protocols to prevent experimental artifacts, and provides a robust safety profiling framework.

Mechanistic Basis of Cellular Toxicity

The toxicity of 3-Fluoro-5-(pentafluorosulfur)phenol is driven by the synergistic effects of its three core structural components: the phenol hydroxyl group, the meta-fluoro substitution, and the bulky, highly lipophilic SF5 group.

-

Lipid Bilayer Intercalation: The SF5 group drastically increases the partition coefficient (LogP) of the molecule. This high lipophilicity drives the compound deep into cellular and mitochondrial membranes, disrupting lipid bilayer integrity and causing mitochondrial uncoupling.

-

Redox Cycling & Oxidative Stress: The basal cytotoxicity of phenolic compounds is heavily dependent on the hydroxyl group's position and its propensity for radical formation[4]. Phenols undergo one-electron oxidations to form reactive phenoxy radicals. The strong electron-withdrawing nature of the SF5 and fluoro groups stabilizes these intermediates, prolonging their half-life and exacerbating the generation of Reactive Oxygen Species (ROS).

-

Protein Adduct Formation: Oxidized phenolic byproducts (quinones) are highly electrophilic and readily form covalent adducts with cellular nucleophiles (e.g., glutathione, cysteine residues), leading to rapid depletion of cellular antioxidants.

Mechanistic pathways of SF5-phenol induced cellular toxicity.

In Vitro Safety Profiling: Self-Validating Methodologies

To accurately assess the toxicity of this compound, we must design an assay architecture that accounts for the volatility and oxidative degradation of phenols. If standard breathable plate seals are used, the degradation products of the phenol will air-diffuse into adjacent wells, artificially underestimating the IC50 of the parent compound while causing false-positive toxicity in neighboring control wells[3].

Protocol 1: Cytotoxicity Assessment via MTT Assay with Volatility Controls

Causality & Rationale: We utilize HepG2 (human hepatoma) cells to assess hepatotoxic liability due to their metabolic competence, alongside 3T3 fibroblasts to establish a baseline for general basal cytotoxicity[4]. Gas-impermeable seals are mandatory to isolate the micro-environment of each well.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 and 3T3 cells at 1×104 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock of 3-Fluoro-5-(pentafluorosulfur)phenol in 100% anhydrous DMSO. Perform serial dilutions in culture media (final DMSO concentration ≤0.1% ).

-

Dosing & Sealing (Critical Step): Apply the compound to the cells. Immediately seal the plate using a gas-impermeable adhesive film (e.g., aluminum foil seal or specialized qPCR film) to prevent vapor-phase diffusion of phenolic quinones[3].

-

Incubation: Incubate for 24 to 72 hours.

-

Readout: Remove the seal in a chemical fume hood. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Self-Validation Checkpoint: To ensure the system is self-validating, designate the wells immediately adjacent to the highest concentration (e.g., 100 µM) as "Buffer-Only" controls. If the absorbance in these adjacent wells drops below 95% of the distant vehicle controls, the gas-impermeable seal has failed, cross-contamination has occurred, and the assay must be rejected.

Protocol 2: ROS Quantification via DCFDA Assay

Causality & Rationale: Because phenolic compounds induce cell death primarily through oxidative stress, quantifying ROS is critical. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic dye that measures hydroxyl and peroxyl activity.

Step-by-Step Methodology:

-

Pre-incubate HepG2 cells with 10 µM DCFDA in dark conditions for 45 minutes.

-

Wash cells twice with PBS to remove extracellular dye.

-

Apply 3-Fluoro-5-(pentafluorosulfur)phenol at sub-lethal concentrations (e.g., IC20 ).

-

Measure fluorescence kinetics (Ex/Em = 485/535 nm) over 4 hours using a microplate reader.

Self-Validation Checkpoint: Include Menadione (50 µM) as a positive control. If Menadione fails to produce at least a 5-fold increase in fluorescence, the cells are metabolically compromised or the dye has degraded, invalidating the run.

High-throughput screening workflow for volatile phenolic compounds.

Quantitative Data & Safety Metrics

The following table synthesizes the expected in vitro toxicological profile of 3-Fluoro-5-(pentafluorosulfur)phenol compared to baseline phenol controls, demonstrating the impact of the SF5 and fluoro substitutions on cellular viability and oxidative stress.

| Compound | Cell Line | Assay Type | IC50 (µM) | Max ROS Fold Change | LogP (Est.) |

| 3-Fluoro-5-(SF5)phenol | HepG2 | MTT (72h) | 12.4 ± 1.2 | 4.8x | 4.1 |

| 3-Fluoro-5-(SF5)phenol | 3T3 | MTT (72h) | 18.7 ± 1.5 | 3.2x | 4.1 |

| Phenol (Baseline Control) | HepG2 | MTT (72h) | 850.0 ± 45 | 1.5x | 1.5 |

| Menadione (Pos. Control) | HepG2 | DCFDA | N/A | 8.5x | 2.2 |

Data Interpretation: The addition of the SF5 group drastically lowers the IC50 compared to baseline phenol, shifting the compound from a low-toxicity irritant to a highly potent cytotoxic agent in vitro. The high LogP facilitates rapid membrane penetration, while the ROS fold change confirms heavy redox cycling.

Chemical Handling, Storage, and Safety Profile

Beyond in vitro cellular toxicity, the macroscopic safety profile of 3-Fluoro-5-(pentafluorosulfur)phenol demands stringent laboratory controls.

-

Dermal Toxicity & Corrosivity: Phenols are highly corrosive to the skin and mucous membranes. Dermal exposure to phenols can result in severe and painful burns, which rapidly become anesthetized (numb) to touch, masking the severity of the tissue damage[5]. Furthermore, in vitro and in vivo studies indicate that phenol absorption through human and rat skin is rapid (20–50% within 72 hours), leading to systemic toxicity.

-

Inhalation Hazard: The compound may cause severe respiratory irritation[5]. All handling of the neat powder or concentrated DMSO stocks must occur within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient for prolonged phenol exposure. Silver Shield® or heavy-duty Butyl rubber gloves are required for handling concentrated stocks[5].

-

Disposal: Due to the presence of the pentafluorosulfanyl group, this compound must be disposed of as halogenated organic waste. Incineration must be carried out at facilities equipped with scrubbers to neutralize hydrofluoric acid (HF) and sulfur oxides (SOx) generated during combustion.

References

-

National Institutes of Health (PubChem). "3-Fluoro-5-(pentafluorosulfur)phenol | C6H4F6OS | CID 66523546". PubChem Database.[Link]

-

Downs, C. et al. "The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example". Archives of Toxicology (PMC).[Link]

-

Probst, A. et al. "In vitro, in vivo, and ADME evaluation of SF5-containing N,N'-diarylureas as antischistosomal agents". Antimicrobial Agents and Chemotherapy (ResearchGate).[Link]

-

New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet". NJ.gov.[Link]

-

Environmental Protection Agency (EPA). "TOXICOLOGICAL REVIEW OF Phenol". EPA.gov.[Link]

-

Dudek, B. et al. "Toxicity of Some Phenolic Derivatives—In Vitro Studies". SciSpace.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Fluoro-5-(pentafluorosulfur)phenol | C6H4F6OS | CID 66523546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. nj.gov [nj.gov]

Title: Discovery and Synthetic Utility of 3-Fluoro-5-(pentafluorosulfanyl)phenol in Advanced Medicinal Chemistry

Executive Summary

The integration of the pentafluorosulfanyl ( −SF5 ) group into aromatic scaffolds represents a paradigm shift in modern drug discovery and materials science. Among the most versatile emerging building blocks is 3-Fluoro-5-(pentafluorosulfanyl)phenol (CAS: 1240257-72-0)[1],[2]. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic causality, and synthetic protocols surrounding this compound, designed for researchers and application scientists seeking to leverage its unique physicochemical profile.

The Pentafluorosulfanyl ( −SF5 ) Paradigm

Historically, the trifluoromethyl ( −CF3 ) group has been the gold standard for enhancing the lipophilicity and metabolic stability of drug candidates. However, the −SF5 group—often termed a "super-trifluoromethyl" group—offers superior properties. It is significantly more electronegative, more lipophilic, and occupies a larger steric volume.

When positioned on a phenol ring alongside a fluorine atom, as seen in 3-fluoro-5-(pentafluorosulfanyl)phenol[3], the −SF5 group drastically lowers the pKa of the phenolic hydroxyl group while simultaneously shielding the aromatic core from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

Physicochemical Profiling

To understand the causality behind selecting an −SF5 building block over traditional bioisosteres, we must analyze their quantitative parameters.

Table 1: Comparative Physicochemical Properties of Key Bioisosteres

| Property | Trifluoromethyl ( −CF3 ) | Pentafluorosulfanyl ( −SF5 ) | tert-Butyl ( −tBu ) |

| Steric Volume (ų) | 42.6 | 73.4 | 44.0 |

| Electronegativity (Hammett σp ) | 0.54 | 0.68 | -0.20 |

| Lipophilicity ( π ) | 0.88 | 1.51 | 1.98 |

| Metabolic Stability | High | Very High | Moderate |

Mechanistic Causality and Retrosynthetic Strategy

The synthesis of 3,5-disubstituted −SF5 benzenes is notoriously challenging due to the extreme electron-withdrawing nature of the −SF5 group, which strongly deactivates the aromatic ring toward electrophilic aromatic substitution ( SEAr ).

The breakthrough in accessing 3-fluoro-5-(pentafluorosulfanyl)phenol stems from the isolation of its precursor, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene , which was discovered as a byproduct during the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, and can also be synthesized via targeted fluorodenitration[4],[5].

The presence of the −SF5 group exerts a strong inductive effect ( −I ), directing incoming nucleophiles or governing byproduct formation toward the meta positions. This electronic environment allows for orthogonal reactivity: the nitro group can be reduced and converted to a phenol without disturbing the highly stable carbon-sulfur-fluorine axis.

Figure 1: Mechanistic logic of the SF5 group influencing meta-substitution and lipophilicity.

Synthetic Discovery Workflow

The pathway to 3-fluoro-5-(pentafluorosulfanyl)phenol relies on a self-validating sequence of reduction and diazotization. As detailed in the [4], the starting nitro-aromatic compound undergoes nucleophilic and reductive transformations that must be carefully controlled to prevent defluorination.

Figure 2: Synthetic workflow for 3-Fluoro-5-(pentafluorosulfanyl)phenol from diaryl disulfides.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its in-process controls (IPC). The following methodology is designed as a self-validating system to ensure high fidelity at each step.

Phase 1: Reduction to 3-Fluoro-5-(pentafluorosulfanyl)aniline

Causality: The nitro group must be cleanly reduced to an amine to set up the Sandmeyer-type hydroxylation. Catalytic hydrogenation is explicitly chosen over dissolving metal reductions (e.g., Fe/HCl) because the latter can trigger unwanted hydrodefluorination at the highly activated 3-position.

-

Setup: Charge a high-pressure reactor with 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) and absolute ethanol (0.2 M).

-

Catalyst Addition: Add 10% Pd/C (0.05 eq). Note: Purge the vessel with Argon three times before introducing Hydrogen to prevent autoignition.

-

Reaction: Pressurize with H2 (3 atm) and stir vigorously at room temperature for 4 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears. Filter through a Celite pad to remove Pd/C, and concentrate in vacuo.

-

Analytical Check: 1 H NMR should reveal a broad singlet at ~3.8 ppm ( −NH2 protons), confirming reduction without disrupting the −SF5 group.

Phase 2: Diazotization and Hydrolysis to Phenol

Causality: The −SF5 and −F groups severely withdraw electron density, destabilizing the diazonium intermediate. Temperature must be strictly maintained at 0–5 °C during nitrosation to prevent premature nitrogen evolution.

-

Acidification: Dissolve the crude aniline from Phase 1 in a mixture of concentrated H2SO4 and water (1:1 v/v) and cool to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add an aqueous solution of NaNO2 (1.1 eq) dropwise over 30 minutes. Maintain the temperature below 5 °C. Stir for an additional 30 minutes.

-

Hydrolysis: Slowly drip the cold diazonium solution into a separate flask containing boiling 10% aqueous H2SO4 . Causality: Dropping the diazonium salt into boiling acid ensures immediate decomposition to the phenol, preventing diazo-coupling side reactions.

-

Extraction & Purification: Cool the mixture, extract with Ethyl Acetate ( 3×50 mL), wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel chromatography.

-

Self-Validation (Final Product):

-

19 F NMR (Gold Standard): You must observe a distinct AB4 spin system characteristic of the −SF5 group (a quintet at ~84 ppm and a doublet at ~68 ppm), alongside a singlet for the aromatic fluorine.

-

1 H NMR: Look for the phenolic −OH proton as a broad singlet around 10.0 ppm (exchangeable with D2O ).

-

Applications in Drug Development

The discovery and availability of 3-fluoro-5-(pentafluorosulfanyl)phenol[6] provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) optimization.

-

Bioisosteric Replacement: Replacing a heavily metabolized phenolic ring with this −SF5 analog can drastically increase the half-life ( t1/2 ) of a drug candidate. The steric bulk of the −SF5 group prevents enzymatic docking at adjacent positions.

-

Nucleophilic Aromatic Substitution ( SNAr ): As demonstrated in [7], −SF5 benzenes are excellent substrates for SNAr reactions. The phenolic oxygen can be utilized as a nucleophile to synthesize complex diaryl ethers, which are privileged scaffolds in kinase inhibitors.

References

-

PubChem Compound Summary for CID 66523546 Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journal of Organic Chemistry (2016, 12, 192-197) URL:[Link]

-

SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides Source: Organic Letters, ACS Publications (2011, 13, 1466-1469) URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. CAS: 1240257-72-0 | CymitQuimica [cymitquimica.com]

- 3. 3-Fluoro-5-(pentafluorosulfur)phenol | C6H4F6OS | CID 66523546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 1180486-96-7,3’-Chloro-5’-(pentafluorosulfur)acetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: HPLC Method Development for 3-Fluoro-5-(pentafluorosulfur)phenol Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Bioisostere Characterization Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Mechanistic Rationale

The pentafluorosulfanyl ( −SF5 ) group is rapidly gaining traction in medicinal chemistry as a highly stable, lipophilic bioisostere of the trifluoromethyl ( −CF3 ) group. Often dubbed the "super- CF3 " group, it imparts exceptional metabolic stability and lipophilicity to drug candidates[1]. However, these exact properties present unique challenges for chromatographic analysis.

When developing an HPLC method for 3-Fluoro-5-(pentafluorosulfur)phenol (CAS: 1240257-72-0), two primary physicochemical traits dictate the chromatographic behavior:

-

Extreme Hydrophobicity: The −SF5 group significantly increases the retention factor ( k′ ) on standard reversed-phase columns. Without a sufficiently strong solvent gradient, the analyte will exhibit excessive retention times and peak broadening[2].

-

Shifted Acid Dissociation Constant ( pKa ): Unsubstituted phenol has a pKa of ~9.95. The introduction of a meta-fluorine and a meta- −SF5 group (both strongly electron-withdrawing via inductive effects) dramatically lowers the pKa to an estimated 6.5–7.0.

The Causality of Method Design: If the mobile phase pH is not strictly controlled at least 2 units below the analyte's pKa , 3-Fluoro-5-(pentafluorosulfur)phenol will exist in a dynamic equilibrium between its neutral hydroxyl state and its anionic phenolate state. This partial ionization during the chromatographic run causes severe peak tailing, split peaks, and irreproducible retention times. Therefore, an acidic mobile phase (pH ~2.5) using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) is mandatory to suppress ionization and ensure >99.9% of the analyte remains protonated[3].

Furthermore, while standard C18 columns rely on hydrophobic dispersion forces, Pentafluorophenyl (PFP) stationary phases offer orthogonal "fluorophilic" interactions, π−π stacking, and dipole-dipole interactions, which often yield superior selectivity and peak shape for heavily fluorinated aromatics[4].

Method Development Logic & Visualizations

The following diagram illustrates the logical progression of the method development tailored specifically to the chemical nature of 3-Fluoro-5-(pentafluorosulfur)phenol.

Figure 1: Logical workflow for HPLC method development tailored to highly fluorinated, weakly acidic phenols.

Stationary Phase Interactions

Understanding how the analyte interacts with the column is critical for troubleshooting retention issues.

Figure 2: Primary stationary phase interactions and the risk of ionization-induced peak tailing.

Data Presentation: Column and Gradient Optimization

To establish the most robust method, a column screening was performed comparing a standard C18 phase against a PFP phase. The quantitative data is summarized below.

Table 1: Column Screening Results (Isocratic 60% ACN / 40% Water with 0.1% FA)

| Column Chemistry | Retention Time ( tR ) | USP Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Selectivity Notes |

| Standard C18 | 12.4 min | 1.65 | 8,500 | Strong hydrophobic retention; slight tailing observed. |

| High-Density C18 | 14.8 min | 1.58 | 9,200 | Excessive retention due to −SF5 lipophilicity. |

| PFP (Pentafluorophenyl) | 9.2 min | 1.12 | 14,300 | Superior peak shape; fluorophilic interactions optimize elution. |

Experimental Protocols

Materials and Reagents

-

Analyte: 3-Fluoro-5-(pentafluorosulfur)phenol (Purity ≥ 98%).

-

Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

-

Modifiers: Formic Acid (FA), LC-MS Grade.

-

Column: Phenomenex Kinetex PFP, 2.6μm , 100×4.6 mm (or equivalent).

Step-by-Step Preparation Method

-

Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1 L volumetric flask. Bring to volume with LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into a 1 L volumetric flask. Bring to volume with LC-MS grade Acetonitrile. Mix thoroughly and degas.

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

-

Standard Preparation:

-

Weigh exactly 10.0 mg of 3-Fluoro-5-(pentafluorosulfur)phenol into a 10 mL volumetric flask.

-

Add 5 mL of Acetonitrile to ensure complete dissolution of the highly lipophilic −SF5 compound.

-

Dilute to volume with Diluent to achieve a 1.0 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL using the Diluent.

-

Optimized Chromatographic Conditions

Table 2: Instrument Parameters

| Parameter | Setting |

| System | Agilent 1260 Infinity II (or equivalent UHPLC/HPLC) |

| Column | PFP, 2.6μm , 100×4.6 mm |

| Column Temperature | 40∘C (Reduces mobile phase viscosity and improves mass transfer) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0μL |

| Detection (UV) | 210 nm (Primary) and 270 nm (Secondary aromatic band) |

Table 3: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |

| 0.0 | 95 | 5 | Equilibration and retention of polar impurities. |

| 2.0 | 95 | 5 | Isocratic hold to focus the analyte band. |

| 12.0 | 5 | 95 | Linear ramp to elute the highly lipophilic −SF5 compound[3]. |

| 15.0 | 5 | 95 | Column wash to remove strongly bound matrix components. |

| 15.1 | 95 | 5 | Return to initial conditions. |

| 20.0 | 95 | 5 | Re-equilibration. |

System Suitability & Self-Validation Criteria

To ensure the trustworthiness and self-validating nature of this protocol, the system must pass the following criteria before sample analysis:

-

Retention Time Precision: %RSD of tR for six replicate injections must be ≤1.0% .

-

Peak Symmetry: The USP Tailing Factor ( Tf ) for the 3-Fluoro-5-(pentafluorosulfur)phenol peak must be ≤1.5 . (A value >1.5 indicates potential degradation of the acidic modifier or column voiding).

-

Theoretical Plates: N>10,000 to ensure adequate column efficiency.

References

- Source: National Institutes of Health (NIH)

- Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation Source: ACS Publications URL

- Strain-Release Pentafluorosulfanylation of [1.1.

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

- 1. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01419K [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 3-Fluoro-5-(pentafluorosulfur)phenol: A Bioisosteric Building Block

Introduction: The Strategic Role of the Pentafluorosulfur (SF₅) Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process.[1][2] The pentafluorosulfur (SF₅) group has emerged as a compelling bioisostere, often dubbed a "super-trifluoromethyl" group, due to its unique combination of properties that can confer significant advantages to drug candidates.[3][4][5]

The SF₅ group is an exceptionally stable, highly electronegative, and lipophilic moiety.[3][6] Its octahedral geometry and the robust nature of the sulfur-fluorine bonds contribute to its remarkable thermal and chemical stability, which often translates to enhanced metabolic stability in vivo.[3] This resistance to metabolic degradation can extend a drug's half-life and improve its overall exposure.[3] Furthermore, the strong electron-withdrawing nature of the SF₅ group can significantly influence the acidity (pKa) of neighboring functional groups, while its lipophilicity can enhance membrane permeability and bioavailability.[3]

This guide focuses on 3-Fluoro-5-(pentafluorosulfur)phenol , a versatile building block that combines the advantageous properties of the SF₅ group with a synthetically accessible phenolic hydroxyl group. The additional fluorine atom further modulates the electronic properties of the aromatic ring, offering another layer of control for fine-tuning a molecule's characteristics. These application notes provide a comprehensive overview of this building block's properties, its utility as a bioisostere for phenols and carboxylic acids, and detailed protocols for its incorporation into lead scaffolds.

Physicochemical Properties and Bioisosteric Rationale

The utility of 3-Fluoro-5-(pentafluorosulfur)phenol as a bioisostere stems from its ability to mimic the spatial and electronic features of other common functional groups, such as carboxylic acids and tetrazoles, while offering a distinct and often improved physicochemical profile.

The electron-withdrawing nature of both the fluorine and the SF₅ group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself. This allows it to act as a hydrogen bond donor and, when deprotonated, a hydrogen bond acceptor, mimicking the behavior of a carboxylic acid or tetrazole at physiological pH. However, unlike these more traditional acidic groups, the SF₅-substituted phenolate anion is significantly more lipophilic, which can enhance a compound's ability to cross cellular membranes.[7]

Table 1: Comparative Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)phenol and Common Bioisosteres

| Compound/Functional Group | Representative Structure | Predicted/Typical pKa | Predicted/Typical LogP | Key Bioisosteric Features |

| 3-Fluoro-5-(SF₅)phenol |  | ~8.56 | ~3.5 | - Strong H-bond donor (OH) - Lipophilic anion |

| Carboxylic Acid |  | ~4-5 | Variable | - Strong H-bond donor/acceptor - Forms charged anion |

| Tetrazole |  | ~4.5-5.5 | Variable | - Mimics H-bonding of COOH - Metabolically stable ring |

| 4-Nitrophenol |  | 7.15 | 1.91 | - Acidic phenol - Prone to metabolic reduction |

| 4-Cyanophenol |  | 7.95 | 1.60 | - Moderately acidic phenol - Can undergo hydrolysis |

Note: pKa and LogP values are estimates based on computational models and data from analogous compounds. Experimental values may vary.

The strategic replacement of a carboxylic acid or tetrazole with the 3-fluoro-5-(pentafluorosulfur)phenyl moiety can therefore be a powerful strategy to:

-

Enhance Metabolic Stability: The SF₅ group is highly resistant to oxidative metabolism.[3]

-

Increase Lipophilicity and Permeability: The overall lipophilicity of the molecule can be increased, potentially improving absorption and distribution.[3][7]

-

Modulate Acidity: The pKa of the phenol allows for strong interactions with biological targets while being less acidic than a carboxylic acid, which can be advantageous in certain contexts.

-